molecular formula C15H18O B1514567 2-(2-Methylbutan-2-YL)naphthalen-1-OL CAS No. 602303-74-2

2-(2-Methylbutan-2-YL)naphthalen-1-OL

Cat. No.: B1514567
CAS No.: 602303-74-2
M. Wt: 214.3 g/mol
InChI Key: MISYDQCMXAZGCE-UHFFFAOYSA-N
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Description

2-(2-Methylbutan-2-yl)naphthalen-1-ol is a naphthol derivative featuring a hydroxyl group at the 1-position of the naphthalene ring and a branched 2-methylbutan-2-yl substituent at the 2-position. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the bulky alkyl group and hydrogen-bonding capacity from the phenolic -OH group. Applications may span organic synthesis, coordination chemistry, and materials science, though further research is needed to confirm its specific roles .

Properties

CAS No.

602303-74-2

Molecular Formula

C15H18O

Molecular Weight

214.3 g/mol

IUPAC Name

2-(2-methylbutan-2-yl)naphthalen-1-ol

InChI

InChI=1S/C15H18O/c1-4-15(2,3)13-10-9-11-7-5-6-8-12(11)14(13)16/h5-10,16H,4H2,1-3H3

InChI Key

MISYDQCMXAZGCE-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1=C(C2=CC=CC=C2C=C1)O

Canonical SMILES

CCC(C)(C)C1=C(C2=CC=CC=C2C=C1)O

Origin of Product

United States

Comparison with Similar Compounds

UV-328 (2-(2H-Benzotriazol-2-yl)-4,6-bis(2-methylbutan-2-yl)phenol)

  • Structure: A benzotriazole-phenol derivative with two 2-methylbutan-2-yl groups at positions 4 and 4.
  • Key Differences: UV-328 replaces the naphthalene core with a benzotriazole-linked phenol, enhancing UV absorption and stability.
  • Applications : Widely used as a UV stabilizer in plastics. Regulatory scrutiny under the Stockholm Convention highlights environmental persistence concerns .
  • Comparison : The naphthalen-1-ol backbone in the target compound may reduce photostability but increase aromatic π-π interactions compared to UV-328 .

2-(Cyclohex-2-enyl)naphthalen-1-ol (4d)

  • Structure : Naphthalen-1-ol substituted with a cyclohexenyl group at position 2.
  • Synthesis : Prepared via acid-catalyzed rearrangements of cycloalkenyl aryl ethers, yielding 81–92% .
  • Comparison: The target compound’s branched alkyl chain may improve solubility in nonpolar solvents compared to the cyclohexenyl analogue .

Schiff Base Ligands (e.g., (E)-2-((2-phenylhydrazono)methyl)naphthalen-1-ol)

  • Structure : Naphthalen-1-ol functionalized with a phenylhydrazone group.
  • Applications : Forms stable complexes with Ni²⁺, Cu²⁺, and Zn²⁺, exhibiting antimicrobial activity .

Physicochemical Properties

Compound Molecular Weight Key Functional Groups Solubility Trends Spectral Data (¹H-NMR δ, ppm)
2-(2-Methylbutan-2-yl)naphthalen-1-ol 230.3 -OH, branched alkyl Lipophilic (low aqueous) Naphthalene protons: ~6.8–8.3; -OH: ~5.1
UV-328 323.4 Benzotriazole, two alkyl Nonpolar solvents Aromatic protons: ~7.2–8.1; -OH: N/A (masked)
2-(Cyclohex-2-enyl)naphthalen-1-ol 226.3 -OH, cyclohexenyl Moderate polarity Cyclohexenyl H: ~5.6–6.2; -OH: ~4.9

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